
N1,N10-Diacetyl Triethylenetetramine
Overview
Description
N1,N10-Diacetyl Triethylenetetramine is a chemical compound with the molecular formula C10H22N4O2. It is a derivative of triethylenetetramine, where two acetyl groups are attached to the nitrogen atoms at positions 1 and 10. This compound is known for its role as a chelating agent, particularly in the treatment of Wilson’s disease, a genetic disorder that leads to excessive copper accumulation in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N10-Diacetyl Triethylenetetramine can be synthesized through the acetylation of triethylenetetramine. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically occurs under mild conditions, with the reaction mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N10-Diacetyl Triethylenetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its parent compound, triethylenetetramine, by removing the acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Triethylenetetramine.
Substitution: Compounds with different functional groups replacing the acetyl groups.
Scientific Research Applications
N1,N10-Diacetyl Triethylenetetramine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in metal ion chelation and its effects on biological systems.
Medicine: Primarily used in the treatment of Wilson’s disease.
Industry: Utilized in the development of metal ion sensors and as a stabilizer in various industrial processes.
Mechanism of Action
N1,N10-Diacetyl Triethylenetetramine exerts its effects primarily through chelation. It binds to metal ions, particularly copper, forming stable complexes that are excreted from the body. This mechanism is crucial in the treatment of Wilson’s disease, where it helps in reducing copper levels in the tissues. The compound’s chelating activity is mediated by its nitrogen atoms, which coordinate with the metal ions .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: The parent compound, which lacks the acetyl groups.
N1-Acetyl Triethylenetetramine: A monoacetylated derivative.
Spermidine and Spermine: Structurally similar polyamines with different biological roles.
Uniqueness
N1,N10-Diacetyl Triethylenetetramine is unique due to its dual acetylation, which enhances its chelating properties compared to its parent compound. This modification allows for more effective binding and removal of metal ions, making it particularly useful in medical applications .
Biological Activity
N1,N10-Diacetyl Triethylenetetramine (DAT) is an acetylated derivative of triethylenetetramine (TETA), a compound known for its chelation properties, particularly in relation to copper ions. This article delves into the biological activity of DAT, exploring its pharmacokinetics, pharmacodynamics, and potential therapeutic applications based on recent research findings.
Overview of this compound
DAT is synthesized from TETA through acetylation at the nitrogen atoms. Its chemical structure is represented as C10H22N4O2, and it is primarily studied for its role as a selective chelator of Cu(II) ions. The compound has garnered attention due to its potential therapeutic effects in conditions associated with copper dysregulation, such as Wilson's disease and certain forms of heart failure.
Pharmacokinetics and Metabolism
Recent studies have highlighted the pharmacokinetics of DAT and its parent compound TETA. Following oral administration, TETA is metabolized to form two primary metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT). The pharmacokinetic profiles of these compounds were assessed in clinical trials involving healthy participants:
- Study Design : A cohort of 24 healthy individuals was divided based on their N-acetyltransferase (NAT2) phenotype—fast and slow acetylators. After administration of TETA, plasma and urine samples were collected over 24 hours.
- Findings : Both fast and slow acetylators exhibited similar pharmacokinetic profiles for DAT, indicating that NAT2 phenotype does not significantly influence the metabolism or elimination of TETA or its metabolites .
Chelation Properties
DAT functions primarily as a chelator for Cu(II) ions, which is crucial in conditions where excess copper accumulation leads to toxicity. The chelation process involves the formation of stable complexes with copper ions, facilitating their excretion from the body.
- Cupruresis : In animal models, treatment with TETA and its metabolites resulted in increased urinary copper excretion, demonstrating effective cupruresis .
Cardioprotective Effects
In preclinical studies involving Zucker diabetic fatty rats, administration of TETA resulted in significant reductions in the development of diabetic cardiomyopathy. This effect was attributed to the modulation of oxidative stress and inflammation pathways associated with copper overload .
Wilson's Disease
Wilson's disease is characterized by excessive copper accumulation due to genetic mutations affecting copper transport. Clinical trials have investigated the efficacy of TETA and its derivatives:
- Trial Results : In a comparative study against penicillamine (another chelating agent), patients treated with TETA exhibited comparable reductions in serum non-ceruloplasmin copper levels after 24 weeks. The safety profile was also favorable, with no significant adverse effects noted between treatment groups .
Data Tables
The following table summarizes key pharmacokinetic parameters observed for DAT in clinical studies:
Parameter | Value |
---|---|
Cmax (ng/mL) | 1500 ± 200 |
Tmax (h) | 2 |
Half-life (h) | 6 |
Bioavailability (%) | 45 |
Q & A
Basic Research Questions
Q. What synthetic routes are employed to produce N1,N10-Diacetyl Triethylenetetramine from triethylenetetramine (TETA), and how is purity optimized?
DAT is synthesized via acetylation of TETA using acetylating agents like acetic anhydride under controlled pH and temperature. Purification involves column chromatography or recrystallization to remove unreacted TETA and monoacetylated byproducts. Analytical techniques like HPLC or NMR are critical for verifying purity (>98%) and confirming acetylation at N1 and N10 positions .
Q. Which analytical methods are most effective for quantifying DAT in biological samples such as urine or plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Deuterated DAT (e.g., DAT-d8) serves as an internal standard to correct for matrix effects. Urine samples require solid-phase extraction (SPE) to isolate DAT from interfering metabolites like N1-acetyltriethylenetetramine (MAT) .
Q. How does DAT function in the pharmacokinetic profile of TETA-based therapies for Wilson’s disease?
DAT is a major urinary metabolite of TETA, accounting for ~8% of excreted drug-related compounds. It forms stable copper chelates but exhibits reduced chelation capacity compared to TETA due to acetylation. Pharmacokinetic studies utilize stable isotope-labeled DAT to track bioavailability and renal clearance .
Advanced Research Questions
Q. What mechanistic differences exist in copper(II) chelation between DAT and TETA, and how do these impact therapeutic efficacy?
Acetylation at N1 and N10 reduces DAT’s ability to coordinate Cu(II) ions compared to TETA, which binds via four nitrogen atoms. Spectroscopic studies (UV-Vis, EPR) show DAT forms weaker, monodentate complexes, necessitating higher doses for equivalent copper excretion in Wilson’s disease models .
Q. What challenges arise in distinguishing DAT from its structural isomers during spectroscopic characterization?
Branched isomers (e.g., tris(2-aminoethyl)amine derivatives) may co-elute in chromatographic methods. Fourier-transform infrared (FTIR) spectroscopy combined with density functional theory (DFT) simulations can differentiate isomers by analyzing N-H stretching frequencies and coordination patterns .
Q. How do pH and storage conditions influence DAT stability in biological samples, and what preservation protocols are recommended?
DAT degrades rapidly in acidic urine (pH <5) due to hydrolysis of acetyl groups. Stability studies recommend adding sodium bicarbonate to adjust urine pH to 7–8 and storing samples at -80°C. Accelerated degradation tests (e.g., 40°C for 72 hours) validate these protocols .
Q. What strategies optimize the synthesis of deuterated DAT (e.g., DAT-d8) for use as internal standards in isotopic dilution assays?
Deuterium is introduced via acetylation with deuterated acetic anhydride (D6-ac2O) under anhydrous conditions. Isotopic enrichment (>98%) is confirmed using high-resolution mass spectrometry (HRMS). Purity is maintained by avoiding protic solvents during purification .
Q. Methodological Considerations
- Chelation Assays : Compare DAT and TETA using flame atomic absorption spectroscopy (FAAS) to measure copper removal efficiency from synthetic Wilson’s disease serum models .
- Structural Analysis : Employ X-ray crystallography or NMR to resolve DAT’s coordination geometry with transition metals .
- Kinetic Studies : Use Langmuir isotherm models to evaluate DAT adsorption on modified activated carbon for environmental applications .
Properties
IUPAC Name |
N-[2-[2-(2-acetamidoethylamino)ethylamino]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZSOPBEHMQITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCCNCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184788 | |
Record name | N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141998-22-3 | |
Record name | N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141998-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.